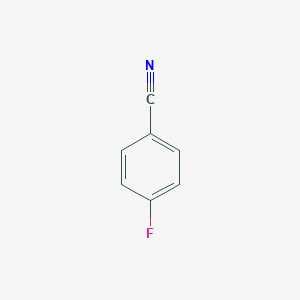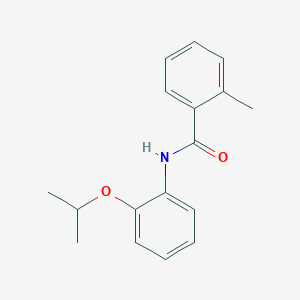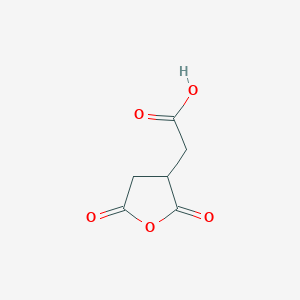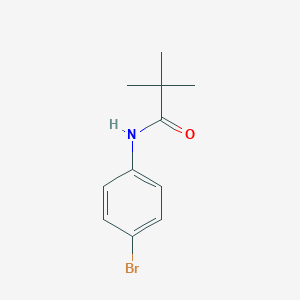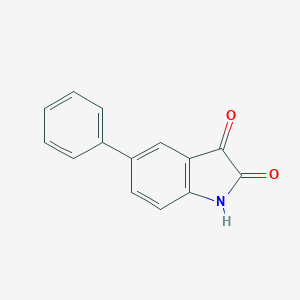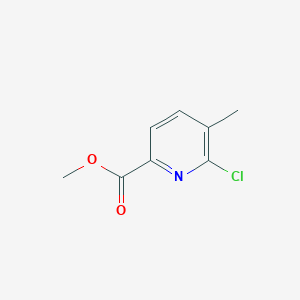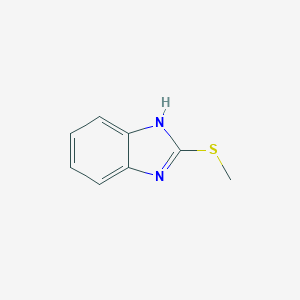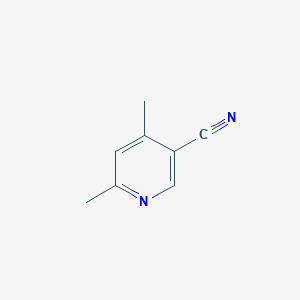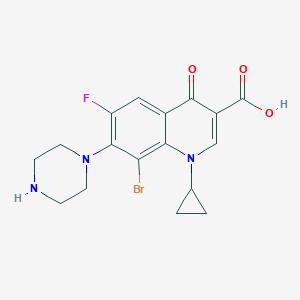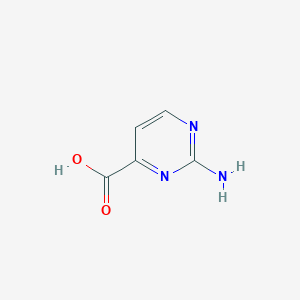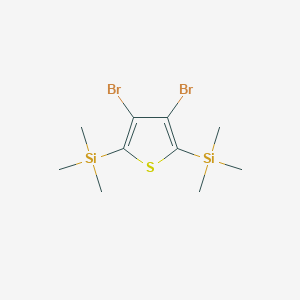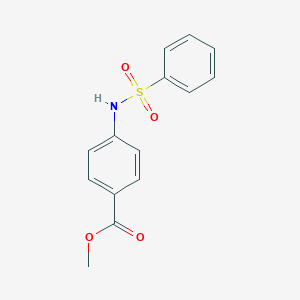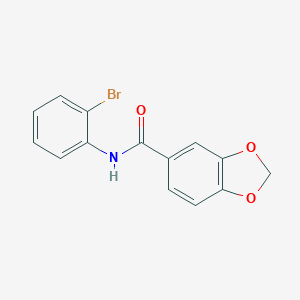
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPCA and has been found to have a range of interesting properties that make it a valuable tool for researchers in the fields of chemistry, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that this compound may work by inducing apoptosis (programmed cell death) in cancer cells. BPCA has also been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BPCA has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of other diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potent anticancer activity. This compound has been found to be effective against a range of cancer cell lines, making it a valuable tool for researchers studying cancer biology and treatment. However, one of the limitations of using BPCA in lab experiments is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is in the development of new cancer treatments based on this compound. Researchers could explore ways to modify the structure of BPCA to improve its potency and reduce its toxicity. Another potential direction for research is in the development of new therapies for other diseases and conditions, such as inflammation and oxidative stress. Finally, researchers could explore the potential use of BPCA as a tool for imaging and diagnosis in cancer patients.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 2-bromophenylamine with 1,3-benzodioxole-5-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that BPCA has potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of other diseases and conditions.
Propiedades
Número CAS |
40141-75-1 |
|---|---|
Nombre del producto |
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide |
Fórmula molecular |
C14H10BrNO3 |
Peso molecular |
320.14 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H10BrNO3/c15-10-3-1-2-4-11(10)16-14(17)9-5-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
Clave InChI |
FSMOKACDGRMDBH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3Br |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



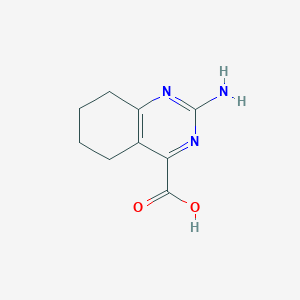
![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
